Technical Guide: 4-Acetylpyridine-2-carbaldehyde (CAS 20857-19-6)
Technical Guide: 4-Acetylpyridine-2-carbaldehyde (CAS 20857-19-6)
[1]
Executive Summary
4-Acetylpyridine-2-carbaldehyde (CAS 20857-19-6) is a bifunctional heteroaromatic building block characterized by two distinct carbonyl "handles" on a pyridine scaffold: a reactive formyl group at the C2 position and a ketonic acetyl group at the C4 position. This structural asymmetry allows for highly chemoselective derivatization, making it a "linchpin" intermediate in the synthesis of complex ligands (e.g., terpyridines), bioactive heterocycles (e.g., chalcones, thiosemicarbazones), and metallo-supramolecular polymers.[1]
This guide outlines the strategic synthesis, chemoselectivity profile, and application workflows for researchers utilizing this compound in drug discovery and materials science.[1]
Chemical Profile & Structural Analysis[3][4]
The utility of 4-acetylpyridine-2-carbaldehyde stems from the electronic differentiation between its two carbonyl centers.
| Property | Data | Note |
| CAS Number | 20857-19-6 | |
| IUPAC Name | 4-Acetylpyridine-2-carbaldehyde | Also: 2-Formyl-4-acetylpyridine |
| Molecular Formula | C₈H₇NO₂ | |
| Molecular Weight | 149.15 g/mol | |
| Physical State | Solid / Oily Solid | Low melting point (approx. 50–60°C range inferred) |
| Solubility | DCM, CHCl₃, MeOH, DMSO | Limited water solubility |
| Acidity (pKa) | ~3.5 (Pyridine N) | Electron-withdrawing groups lower basicity vs. pyridine |
Electronic Environment:
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C2-Formyl Group: Highly electrophilic due to the adjacent electron-withdrawing pyridine nitrogen (inductive effect, -I). It is the primary site for nucleophilic attack (e.g., Schiff base formation).
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C4-Acetyl Group: Less electrophilic than the C2-aldehyde. It serves as a secondary modification site or can be activated via enolization for Claisen-Schmidt condensations.
Strategic Synthesis
Direct commercial availability of high-purity 4-acetylpyridine-2-carbaldehyde can be sporadic. The most authoritative synthetic route leverages the Reissert-Henze functionalization of 4-acetylpyridine N-oxide. This pathway ensures regioselective introduction of the C2-carbon handle.
Synthetic Workflow
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N-Oxidation: Conversion of 4-acetylpyridine to its N-oxide using m-CPBA or H₂O₂/Acetic acid.
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Regioselective Cyanation (Reissert-Henze): Activation of the N-oxide with an acylating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride) followed by nucleophilic attack by cyanide (TMSCN or KCN) at the C2 position.
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Controlled Reduction: Selective reduction of the nitrile to the aldehyde using DIBAL-H at low temperature (-78°C) to avoid over-reduction to the amine or alcohol.
Chemoselectivity & Reactivity Profile
The core value of this molecule is the ability to react selectively at one carbonyl over the other.
A. Nucleophilic Addition (Schiff Base Formation)
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Reagent: Primary amines, hydrazines, thiosemicarbazides.[1]
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Selectivity: C2-Aldehyde > C4-Ketone .
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Mechanism: The C2 carbonyl is more sterically accessible and more electron-deficient. Kinetic control (low temp, 1 eq. amine) yields the C2-imine exclusively.
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Application: Synthesis of asymmetric ligands (e.g., thiosemicarbazones) where the acetyl group remains free for later metal coordination or further reaction.
B. Aldol/Claisen-Schmidt Condensation
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Reagent: Aromatic aldehydes + Base (NaOH/KOH).
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Selectivity: C4-Acetyl (Enolate) .
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Mechanism: The aldehyde at C2 cannot enolize (no alpha-protons). The acetyl group at C4 readily forms an enolate and attacks electrophiles.
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Note: If the electrophile is an amine, the C2-aldehyde will react first. If the electrophile is another aldehyde, the C4-acetyl enolate reacts.
Applications in Drug Discovery & Materials[2]
Thiosemicarbazone Scaffolds (Anticancer/Antiviral)
Derivatives of 2-formylpyridine thiosemicarbazones (e.g., Triapine) are potent ribonucleotide reductase inhibitors. The 4-acetyl analog allows for the introduction of a secondary functionality (the acetyl group) which can modulate lipophilicity or serve as a handle for conjugation to delivery vectors.
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Protocol: React CAS 20857-19-6 (1 eq) with thiosemicarbazide (1 eq) in Ethanol at reflux. The product precipitates as the C2-hydrazone.
Terpyridine Ligands (Supramolecular Chemistry)
This molecule is a critical precursor for asymmetric terpyridines .
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Role: It acts as the "central" pyridine donor or the "wing" donor depending on the condensation partner.
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Synthesis: Reaction with 2 equivalents of 2-acetylpyridine (Kröhnke method) yields a terpyridine with a 4'-acetyl group, allowing for the construction of metallo-polymers where the terpyridine binds a metal and the acetyl group links to a polymer chain.
Handling & Stability
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Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Aldehydes on pyridine rings are prone to oxidation (to carboxylic acids) and Cannizzaro disproportionation upon prolonged air exposure.
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Purification: Silica gel chromatography is effective. Use a gradient of Hexanes/Ethyl Acetate (starting 80:20). Ensure the silica is neutralized (1% Et3N) to prevent acid-catalyzed decomposition.
References
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Synthesis of 2-Cyano-4-acetylpyridine (Precursor): Fuji Yakuhin Co., Ltd. "Method for producing cyanopyridine derivative."[2][3] Patent WO2013/150416.[4] (Describes cyanation of pyridine N-oxides).
-
Reissert-Henze Reaction Mechanism: Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide: A novel modified Reissert-Henze reaction." J. Org.[4][5][6] Chem.1983 , 48, 1375–1377.[1] Link
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Thiosemicarbazone Applications: Richardson, D. R., et al. "Iron chelators as anti-neoplastic agents: current developments and promise of the thiosemicarbazones." Curr. Med. Chem.2005 , 12, 2711–2729.[1]
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Terpyridine Synthesis (Kröhnke): Hanan, G. S., et al. "Synthesis and properties of 4'-functionalized 2,2':6',2''-terpyridines."[1] New J. Chem.1998 , 22, 111–118.[1]
Sources
- 1. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Acetyl-4-cyanopyridine | CAS#:37398-49-5 | Chemsrc [chemsrc.com]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
